molecular formula C14H16N2O2 B8202409 benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate

benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate

Cat. No.: B8202409
M. Wt: 244.29 g/mol
InChI Key: PAOHLHLDFLOTCD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound features a benzyl group attached to a pyrrolidine ring, which is further substituted with a cyano group and a carboxylate ester. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate typically involves the reaction of benzylamine with (S)-2-cyano-2-methylpyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: Substitution reactions can result in the formation of various benzyl derivatives.

Scientific Research Applications

Benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on enzymes, modulating their activity. Additionally, it may interact with cellular pathways, influencing biochemical processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate: Similar compounds include other pyrrolidine derivatives with different substituents, such as benzyl (S)-2-cyano-2-ethylpyrrolidine-1-carboxylate and benzyl (S)-2-cyano-2-propylpyrrolidine-1-carboxylate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of the cyano group and the chiral center at the pyrrolidine ring enhances its potential for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

benzyl (2S)-2-cyano-2-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(11-15)8-5-9-16(14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOHLHLDFLOTCD-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate
Reactant of Route 3
benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate
Reactant of Route 4
benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate
Reactant of Route 5
benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate
Reactant of Route 6
benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.